Cas no 1416713-53-5 (6-bromo-1-cyclopropyl-1H-1,3-benzodiazole)

6-bromo-1-cyclopropyl-1H-1,3-benzodiazole 化学的及び物理的性質
名前と識別子
-
- 6-Bromo-1-cyclopropyl-1H-benzo[d]imidazole
- 6-bromo-1-cyclopropylbenzimidazole
- 6-bromo-1-cyclopropyl-1H-1,3-benzodiazole
- DB-169500
- BS-27336
- MFCD22689866
- SCHEMBL17673642
- 6-Bromo-1-cyclopropyl-1H-benzimidazole
- 1416713-53-5
- SY072689
- CS-0210908
- 6-BROMO-1-CYCLOPROPYL-1,3-BENZODIAZOLE
- EN300-1116200
-
- MDL: MFCD22689866
- インチ: 1S/C10H9BrN2/c11-7-1-4-9-10(5-7)13(6-12-9)8-2-3-8/h1,4-6,8H,2-3H2
- InChIKey: YVEVNYLEDGYGDK-UHFFFAOYSA-N
- SMILES: BrC1C=CC2=C(C=1)N(C=N2)C1CC1
計算された属性
- 精确分子量: 235.99491g/mol
- 同位素质量: 235.99491g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 1
- 重原子数量: 13
- 回転可能化学結合数: 1
- 複雑さ: 205
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.6
- トポロジー分子極性表面積: 17.8
じっけんとくせい
- Color/Form: No date available
- 密度みつど: No date available
- ゆうかいてん: No date available
- Boiling Point: No date available
- フラッシュポイント: No date available
- じょうきあつ: No date available
6-bromo-1-cyclopropyl-1H-1,3-benzodiazole Security Information
- Signal Word:warning
- 危害声明: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- 储存条件:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
6-bromo-1-cyclopropyl-1H-1,3-benzodiazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Advanced ChemBlocks | O31556-1G |
6-bromo-1-cyclopropyl-1H-benzo[d]imidazole |
1416713-53-5 | 95% | 1G |
$445 | 2023-09-15 | |
Chemenu | CM110750-1g |
6-bromo-1-cyclopropyl-1H-benzo[d]imidazole |
1416713-53-5 | 95% | 1g |
$*** | 2023-03-31 | |
Advanced ChemBlocks | O31556-25G |
6-bromo-1-cyclopropyl-1H-benzo[d]imidazole |
1416713-53-5 | 95% | 25G |
$3,300 | 2023-09-15 | |
Advanced ChemBlocks | O31556-5G |
6-bromo-1-cyclopropyl-1H-benzo[d]imidazole |
1416713-53-5 | 95% | 5G |
$1,350 | 2023-09-15 | |
Enamine | EN300-1116200-10.0g |
6-bromo-1-cyclopropyl-1H-1,3-benzodiazole |
1416713-53-5 | 10g |
$3131.0 | 2023-06-09 | ||
A2B Chem LLC | AE66535-100mg |
6-Bromo-1-cyclopropyl-1H-benzo[d]imidazole |
1416713-53-5 | 95% | 100mg |
$66.00 | 2024-01-04 | |
Enamine | EN300-1116200-0.05g |
6-bromo-1-cyclopropyl-1H-1,3-benzodiazole |
1416713-53-5 | 95% | 0.05g |
$612.0 | 2023-10-27 | |
Enamine | EN300-1116200-0.1g |
6-bromo-1-cyclopropyl-1H-1,3-benzodiazole |
1416713-53-5 | 95% | 0.1g |
$640.0 | 2023-10-27 | |
Enamine | EN300-1116200-5.0g |
6-bromo-1-cyclopropyl-1H-1,3-benzodiazole |
1416713-53-5 | 5g |
$2110.0 | 2023-06-09 | ||
abcr | AB445660-1g |
6-Bromo-1-cyclopropyl-1H-benzo[d]imidazole, min. 95%; . |
1416713-53-5 | 1g |
€579.50 | 2025-02-14 |
6-bromo-1-cyclopropyl-1H-1,3-benzodiazole 関連文献
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Jiang-Lin Wang,Lu Zhang,Lian-Xun Gao,Ji-Lei Chen,Te Zhou,Feng-Lei Jiang J. Mater. Chem. B, 2021,9, 8639-8645
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Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
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Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
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Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
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R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
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Peng Chang,Hui Mei,Shixiang Zhou,Konstantinos G. Dassios,Laifei Cheng J. Mater. Chem. A, 2019,7, 4230-4258
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Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
6-bromo-1-cyclopropyl-1H-1,3-benzodiazoleに関する追加情報
6-Bromo-1-cyclopropyl-1H-1,3-benzodiazole (CAS No. 1416713-53-5): A Versatile Heterocyclic Compound for Pharmaceutical and Material Applications
The 6-bromo-1-cyclopropyl-1H-1,3-benzodiazole (CAS No. 1416713-53-5) is an important heterocyclic compound that has gained significant attention in recent years due to its unique structural features and broad applications in pharmaceutical research and material science. This benzodiazole derivative combines the cyclopropyl group with a brominated benzodiazole core, creating a molecular architecture that offers exciting possibilities for drug discovery and functional materials development.
With the increasing demand for novel heterocyclic compounds in medicinal chemistry, 6-bromo-1-cyclopropyl-1H-1,3-benzodiazole has emerged as a valuable building block for the synthesis of potential therapeutic agents. Researchers are particularly interested in its application as a precursor for kinase inhibitors and anticancer compounds, which aligns with current trends in personalized medicine and targeted cancer therapies.
The compound's molecular structure features a benzodiazole scaffold substituted with a bromine atom at the 6-position and a cyclopropyl group at the 1-position. This combination of substituents contributes to its unique electronic properties and molecular interactions, making it particularly useful in medicinal chemistry applications. The presence of the bromine atom offers excellent opportunities for further functionalization through various cross-coupling reactions, a topic that has been widely searched in recent chemical literature.
In the pharmaceutical industry, 6-bromo-1-cyclopropyl-1H-1,3-benzodiazole serves as a key intermediate in the synthesis of compounds with potential biological activity. Recent studies have explored its use in developing molecules that interact with specific protein targets, particularly in the field of neurological disorders and inflammatory diseases. These applications address current healthcare challenges and respond to growing patient needs in these therapeutic areas.
Beyond pharmaceutical applications, this compound has shown promise in material science applications. Its conjugated system and electron-rich nature make it a candidate for developing organic electronic materials, including OLED components and organic semiconductors. This aligns with the global shift toward sustainable and energy-efficient technologies, a topic that consistently ranks high in scientific searches and industry discussions.
The synthesis of 6-bromo-1-cyclopropyl-1H-1,3-benzodiazole typically involves multi-step procedures starting from commercially available precursors. Recent advancements in green chemistry approaches have focused on optimizing these synthetic routes to improve yields and reduce environmental impact, addressing one of the most pressing concerns in modern chemical manufacturing. Researchers are particularly interested in developing more efficient methods for introducing the cyclopropyl group, which remains a challenging transformation in many cases.
From a commercial perspective, the demand for 6-bromo-1-cyclopropyl-1H-1,3-benzodiazole has been steadily increasing, driven by its applications in both pharmaceutical and material science fields. Suppliers and manufacturers are responding to this demand by scaling up production while maintaining high purity standards, especially for research-grade material used in drug discovery programs. The compound's CAS number 1416713-53-5 serves as a unique identifier that facilitates global trade and regulatory compliance.
Quality control of 6-bromo-1-cyclopropyl-1H-1,3-benzodiazole typically involves advanced analytical techniques such as HPLC, NMR spectroscopy, and mass spectrometry. These methods ensure the compound meets the stringent purity requirements necessary for pharmaceutical applications, where even minor impurities can significantly impact biological activity. The analytical characterization of such benzodiazole derivatives remains a hot topic in chemical forums and professional networks.
Storage and handling of 6-bromo-1-cyclopropyl-1H-1,3-benzodiazole require standard laboratory precautions appropriate for organic compounds. While not classified as hazardous under normal conditions, proper storage in cool, dry conditions away from strong oxidizers is recommended to maintain stability. These practical considerations are frequently searched by laboratory technicians and researchers working with similar heterocyclic compounds.
Looking toward future applications, researchers are exploring the potential of 6-bromo-1-cyclopropyl-1H-1,3-benzodiazole in emerging fields such as bioimaging probes and theragnostic agents. The compound's fluorescence properties and ability to interact with biological targets make it an attractive candidate for these cutting-edge applications. This aligns with current trends in precision medicine and diagnostic technologies, areas that generate significant interest in both academic and industrial research communities.
In conclusion, 6-bromo-1-cyclopropyl-1H-1,3-benzodiazole (CAS No. 1416713-53-5) represents a versatile and valuable compound with wide-ranging applications in pharmaceutical research and material science. Its unique structural features, combined with the growing understanding of its potential uses, position it as an important building block in modern chemistry. As research continues to uncover new applications for this benzodiazole derivative, its significance in both academic and industrial settings is likely to increase, making it a compound worth watching in the coming years.
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